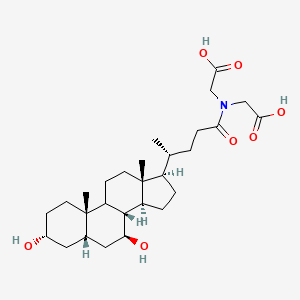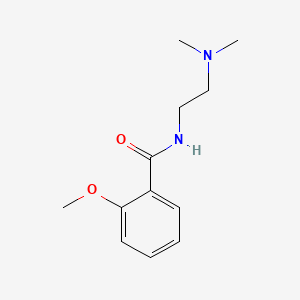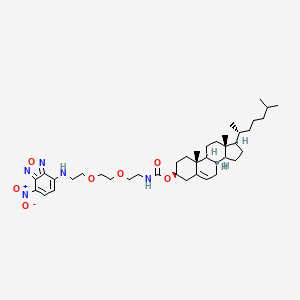
4,4'-Diaminobenzophenone
描述
4,4’-Diaminobenzophenone, also known as bis(4-aminophenyl)methanone, is an organic compound with the molecular formula C13H12N2O. It is a white to yellow crystalline solid with a strong odor. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and photosensitive materials .
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Diaminobenzophenone can be synthesized through various methods. One common method involves the reaction of N-(2-nitrophenyl)acetamide with azodicarboxamide under acidic conditions. The reaction proceeds through a series of steps, including reduction and cyclization, to yield the desired product .
Industrial Production Methods: In industrial settings, 4,4’-Diaminobenzophenone is often produced by the oxidation of compounds containing aromatic diamines with aqueous nitric acid under excess pressure. The reaction typically involves nitrobenzene or an alkanoic acid as a solvent, with the reaction conditions carefully controlled to ensure high yield and purity .
化学反应分析
Types of Reactions: 4,4’-Diaminobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives, depending on the reagents used.
科学研究应用
4,4’-Diaminobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant agent.
Medicine: Research has explored its potential use in the development of pharmaceuticals.
Industry: It is used in the production of photosensitive materials and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-Diaminobenzophenone involves its interaction with various molecular targets. In biological systems, it can inhibit seizure induction and propagation by interacting with specific receptors and ion channels in the nervous system. The exact molecular pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and neuronal excitability .
相似化合物的比较
4,4’-Diaminobenzophenone can be compared with other similar compounds, such as:
4,4’-Dihydroxybenzophenone: Used as an ultraviolet absorbing additive in plastic products.
4,4’-Dichlorobenzophenone: Utilized in the synthesis of various organic compounds.
4,4’-Dimethoxybenzophenone: Known for its photoreactivity with certain organic molecules.
Uniqueness: 4,4’-Diaminobenzophenone is unique due to its dual amino groups, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in the synthesis of various compounds .
属性
IUPAC Name |
bis(4-aminophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMCQSGRWNEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
304019-02-1 | |
| Record name | Methanone, bis(4-aminophenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304019-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20209997 | |
| Record name | 4,4'-Diaminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Diaminobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
611-98-3 | |
| Record name | 4,4′-Diaminobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diaminobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 611-98-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Diaminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIAMINOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4N7TYW77X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-diaminobenzophenone?
A1: this compound has the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol. [] You can find more information about its crystallographic structure in this study: .
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group and amine groups. Ultraviolet-visible (UV-Vis) spectroscopy helps analyze its electronic transitions and light absorption properties. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides insights into the compound's structure and bonding. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. These techniques are routinely employed to confirm the identity and purity of the synthesized compound. [, , , , , , ]
Q3: How does the incorporation of this compound into polyimides affect their properties?
A3: Incorporating this compound as a diamine monomer during polyimide synthesis influences the resulting polymer's properties. Studies show that it can impact the polyimide's solubility, thermal stability, mechanical strength, and glass transition temperature. The specific effects depend on the other monomers used and the polymerization conditions. [, , , ]
Q4: Can this compound be used in the synthesis of thermally stable polymers?
A4: Yes, this compound is a valuable monomer for synthesizing thermally stable polymers, particularly polyimides. These polymers exhibit high glass transition temperatures and decompose at elevated temperatures, making them suitable for applications requiring heat resistance. [, ]
Q5: What are some applications of this compound in material science?
A5: this compound is a versatile building block in material science. It serves as a precursor for synthesizing polyimides, high-performance polymers used in various applications, including aerospace, electronics, and membranes. Furthermore, its derivatives contribute to developing novel materials like covalent organic frameworks (COFs) for sensing and separation technologies. [, , , ]
Q6: Can this compound be used to create photosensitive materials?
A6: Yes, this compound plays a crucial role in synthesizing photosensitive polyimides. When incorporated into the polymer backbone, it introduces photoreactive groups that undergo crosslinking upon exposure to UV light. This property allows for creating patterned films and structures using photolithography techniques. []
Q7: Are there applications of this compound in energy storage materials?
A7: While not directly used in energy storage materials, derivatives of this compound contribute to developing flame-retardant components for these materials. For example, it can be modified with phosphorus-containing compounds to enhance the fire safety of nanoencapsulated phase-change materials used for thermal energy storage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride](/img/structure/B1212781.png)


